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Compound of Interest

Compound Name: Hosenkoside G

Cat. No.: B8235242

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Hosenkoside G, a baccharane glycoside isolated from the seeds of Impatiens balsamina. The
information presented herein is crucial for the identification, characterization, and further
investigation of this natural product in drug discovery and development.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a fundamental technique for determining the molecular
weight and elemental composition of a compound. The mass spectrometry data for
Hosenkoside G confirms its molecular formula and provides insights into its structural
components through fragmentation analysis.

Table 1: Mass Spectrometry Data for Hosenkoside G

L Mass-to-Charge
lonization Mode . lon Type Molecular Formula
Ratio (m/z)

Positive lon FAB-MS 971 [M+Na]* Ca7Hs0019Na

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
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Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural
elucidation of organic molecules. The *H and 3C NMR data provide detailed information about
the chemical environment of each proton and carbon atom in Hosenkoside G, enabling the

complete assignment of its complex structure.

13C NMR Data

The 3C NMR spectrum of Hosenkoside G reveals the presence of 47 carbon atoms,
categorized into methyl, methylene, methine, and quaternary carbons, including those of the

aglycone and the sugar moieties.

Table 2: 13C NMR Spectroscopic Data for Hosenkoside G (125 MHz, CsDsN)
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Position Chemical Shift (6c) Position Chemical Shift (dc)
Aglycone Glc (inner)

1 48.6 1 106.0
2 70.1 2' 75.5
3 81.1 3 78.4
4 41.1 4' 71.8
5 57.1 5' 78.1
6 19.3 6' 63.0
7 36.1 Glc (outer)

8 41.1 1" 105.4
9 51.1 2" 75.2
10 38.0 3" 78.4
11 24.5 4" 71.7
12 125.7 5" 78.2
13 136.2 6" 62.8
14 48.0 Xyl

15 30.1 i 107.0
16 29.1 2" 75.2
17 52.1 3™ 78.1
18 17.0 4™ 71.1
19 17.5 5" 67.2
20 37.1

21 275

22 75.5
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23 24.1
24 125.1
25 132.5
26 69.5
27 17.0
28 69.2
29 30.1
30 20.0
'H NMR Data

The *H NMR spectrum provides information on the number of different types of protons and

their neighboring protons through chemical shifts and coupling constants.

Table 3: *H NMR Spectroscopic Data for Hosenkoside G (500 MHz, CsDsN)
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Proton Chemical Shift (6H) Multiplicity J (Hz)
Aglycone

H-3 3.45 dd 11.5,4.5
H-12 5.40 t 7.0
H-24 5.18 t 7.0
Me-18 0.90 s

Me-19 0.85 S

Me-21 1.05 s

Me-27 1.28 S

Me-29 0.95 S

Me-30 1.15 s

Glc (inner)

H-1' 4.85 d 7.5
Glc (outer)

H-1" 4.90 d 7.5
Xyl

H-1" 4.98 d 7.5

Experimental Protocols

The spectroscopic data presented above were obtained using standard, high-resolution

analytical techniques. The following provides a general outline of the methodologies typically

employed for the analysis of such compounds.

Mass Spectrometry

¢ Instrumentation: A high-resolution mass spectrometer, such as a double-focusing magnetic

sector or a time-of-flight (TOF) analyzer, is used.
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« lonization Method: Fast Atom Bombardment (FAB) is a soft ionization technique suitable for
large, non-volatile molecules like glycosides. A high-energy beam of neutral atoms (e.g.,
Xenon) is used to bombard the sample, which is mixed in a liquid matrix (e.g., glycerol or m-
nitrobenzyl alcohol).

o Data Acquisition: The mass spectrometer is operated in the positive ion detection mode to
observe protonated molecules ([M+H]*) or adducts with alkali metals like sodium ([M+Na]*).

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is required to
achieve the necessary resolution for complex molecules like Hosenkoside G.

o Sample Preparation: The purified compound is dissolved in a deuterated solvent, in this
case, pyridine-ds (CsDsN). Tetramethylsilane (TMS) is typically used as an internal standard
for chemical shift referencing (& = 0.00 ppm).

o Data Acquisition:

o 13C NMR: A standard proton-decoupled 3C NMR experiment is performed to obtain a
spectrum where each unique carbon atom appears as a single line.

o 'H NMR: A standard one-dimensional *H NMR spectrum is acquired to determine chemical
shifts, multiplicities, and coupling constants.

o 2D NMR: To aid in the complete and unambiguous assignment of all proton and carbon
signals, a suite of two-dimensional NMR experiments is employed, including:

= COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

» HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple
Quantum Coherence): To correlate directly bonded proton and carbon atoms.

» HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations
between protons and carbons (typically over 2-3 bonds), which is crucial for connecting
different structural fragments.
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Workflow for Spectroscopic Analysis of
Hosenkoside G

The logical flow from isolation to structural elucidation of Hosenkoside G using spectroscopic
methods is depicted in the following diagram.
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Caption: Workflow for the isolation and structural elucidation of Hosenkoside G.

 To cite this document: BenchChem. [Spectroscopic Profile of Hosenkoside G: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8235242#spectroscopic-data-of-hosenkoside-g-nmr-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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